Glycoconjugate Synthesis: The azido group could be used to attach the PEG4-alpha-D-mannose unit to other molecules, such as proteins, lipids, or nanoparticles, through click chemistry []. This could be useful for creating targeted drug delivery systems or studying carbohydrate-protein interactions.
Glycomimetics: Modified mannose derivatives can act as inhibitors or probes for enzymes involved in mannose metabolism or recognition [, ]. The PEG4 linker might influence solubility or binding affinity.
Compound Description: These derivatives serve as synthetic precursors to 2,3-diacetamido-2,3-dideoxy-D-mannuronic acid, a unique component found in bacterial oligosaccharides []. Their synthesis involved exploring direct and indirect routes, highlighting the stability of the cis-vicinal diazido functionality under various reaction conditions [].
3-Azido-3-deoxy-beta-D-glucopyranosides
Compound Description: These compounds represent intermediates in the synthesis of beta-D-mannopyranosides []. Their successful conversion to the desired mannose derivatives underscores the versatility of azido-sugars in carbohydrate synthesis [].
Compound Description: This modified nucleoside serves as a building block for oligonucleotide synthesis []. Incorporating this monomer allows for the introduction of azido groups within the oligonucleotide chain, enabling post-synthetic conjugation via click chemistry [].
Compound Description: This synthetic monosaccharide represents a fragment of the capsular polysaccharide found in Neisseria meningitidis serogroup A []. It serves as a building block for creating larger oligosaccharide fragments, aiming to develop a synthetic glycoconjugate vaccine [].
Compound Description: This monosaccharide, featuring a phosphate group at the 6-position, is another crucial building block for synthesizing larger fragments of the Neisseria meningitidis serogroup A capsular polysaccharide []. The presence of the phosphate group mimics the natural structure of the polysaccharide and is important for its biological activity.
Relevance: Similar to Monosaccharide 1, this compound shares the alpha-D-mannose configuration with Azido-PEG4-alpha-D-mannose []. The inclusion of a phosphate group in this monosaccharide highlights the importance of incorporating structural elements found in natural glycans when designing synthetic analogs for applications like vaccine development. While Azido-PEG4-alpha-D-mannose doesn't include a phosphate, understanding the role of such modifications in related compounds can guide the design and synthesis of more complex and biologically relevant mannose derivatives.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
ATN-161 is a small peptide antagonist of integrin alpha5beta1 with potential antineoplastic activity. ATN-161 selectively binds to and blocks the receptor for integrin alpha5beta1, thereby preventing integrin alpha5beta1 binding. This receptor blockade may result in inhibition of endothelial cell-cell interactions, endothelial cell-matrix interactions, angiogenesis, and tumor progression. Integrin alpha5beta1 is expressed on endothelial cells and plays a crucial role in endothelial cell adhesion and migration. Note: The Catalog number of ATN-161 TFA salt was changed from 200350B to 206976.
ATN-163 is a five amino acid peptide. ATN-163 is a scramble peptide of ATN-161. ATN-161 (Ac-PHSCN-NH2), a five-amino acid peptide with documented anti-angiogenic activity.
Atomoxetine is a secondary amino compound having methyl and 3-(2-methylphenoxy)-3-phenylpropan-1-yl substituents. It has a role as an adrenergic uptake inhibitor, an antidepressant, a xenobiotic and an environmental contaminant. It is an aromatic ether, a secondary amino compound and a member of toluenes. Atomoxetine is a selective norepinephrine (NE) reuptake inhibitor used for the treatment of attention deficit hyperactivity disorder (ADHD). Also known as the marketed product Strattera, atomoxetine is used with other treatment modalities (psychological, educational, cognitive behaviour therapy, etc) to improve developmentally inappropriate symptoms associated with ADHD including distractibility, short attention span, hyperactivity, emotional lability, and impulsivity. Although the underlying pathophysiology that causes ADHD remains unclear, evidence suggests that dysregulation in noradrenergic and dopaminergic pathways plays a critical role in suboptimal executive functioning within prefrontal regions of the brain, which are involved in attention and memory. Atomoxetine has been shown to specifically increase NA and DA within the prefrontal cortex, but not in the nucleus accumbens (NA) or striatum. This is beneficial in the treatment of ADHD as DA activation in the subcortical NA and striatum is associated with many stimulant-associated side effects and an increase in abuse potential, which is a limiting factor associated with the use of stimulant medications such as [DB00422], [DB01576], and [DB01255]. Use of non-stimulant medications such as atomoxetine is therefore thought to offer a clinical advantage over the use of traditional medications for the management of ADHD. More recently, positron emission tomography (PET) imaging studies in rhesus monkeys have shown that atomoxetine also binds to the serotonin transporter (SERT), and blocks the N-methyl-d-aspartate (NMDA) receptor, indicating a role for the glutamatergic system in the pathophysiology of ADHD. Long-acting formulations of psychostimulants (such as [DB00422], [DB01576], and [DB01255]) are typically considered the most effective and first-line treatment for ADHD in adults and children as recommended by CADDRA (Canadian ADHD Resource Alliance). However, these stimulant medications are limited by dose-related side effects and concerns of abuse. Many contain a blackbox warning stating that CNS stimulants, including methylphenidate-containing products and amphetamines, have a high potential for abuse and dependence. In particular, increased dopamine in key areas caused by these stimulant medications is associated with their reinforcing and addictive properties, and even amplifies the potency and reinforcing effects of other drugs of abuse such as amphetamines, making ADHD sufferers more susceptible to their addictive effects. Concerns about abuse potential have spurred research into medications with fewer effects on DA and the use of non-stimulant ADHD medications including atomoxetine, [DB00745] and [DB01018]. The non-stimulant norepinephrine/dopamine reuptake inhibitor [DB01156] (commonly used for the treatment of depression and for smoking cessation) has also been shown to be effective in the treatment of ADHD. Atomoxetine is a Norepinephrine Reuptake Inhibitor. The mechanism of action of atomoxetine is as a Norepinephrine Uptake Inhibitor. Atomoxetine is a selective norepinephrine reuptake inhibitor used primarily for therapy of attention deficit hyperactivity disorder. Atomoxetine has been linked to a low rate of serum aminotransferase elevations and to rare cases of acute, clinically apparent liver injury. Atomoxetine is the first non-stimulant drug approved for the treatment of attention-deficit hyperactivity disorder (ADHD). It is sold in the form of the hydrochloride salt of atomoxetine. This chemical is manufactured and marketed under the brand name Strattera; by Eli Lilly and Company and as a generic Attentin by Torrent Pharmaceuticals. There is currently no generic available within the United States due to patent restrictions. A propylamine derivative and selective ADRENERGIC UPTAKE INHIBITOR that is used in the treatment of ATTENTION DEFICIT HYPERACTIVITY DISORDER. See also: Atomoxetine Hydrochloride (has salt form).